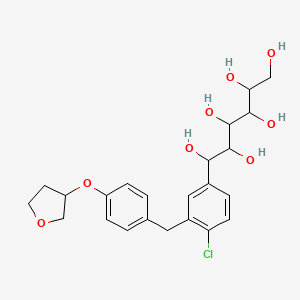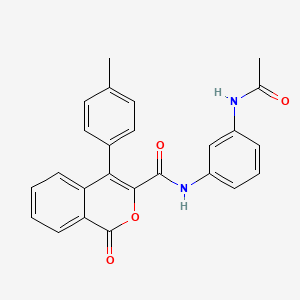
N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetamidofenil)-1-oxo-4-(p-tolil)-1H-isocromeno-3-carboxamida es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de isocromeno, un grupo acetamidofenil y un grupo p-tolil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(3-Acetamidofenil)-1-oxo-4-(p-tolil)-1H-isocromeno-3-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye el uso del acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto de organoboro . Esta reacción es conocida por sus condiciones suaves y alta tolerancia a grupos funcionales.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de la reacción de acoplamiento de Suzuki-Miyaura para la síntesis a gran escala. Esto incluye la selección de solventes, catalizadores y condiciones de reacción apropiados para maximizar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: N-(3-Acetamidofenil)-1-oxo-4-(p-tolil)-1H-isocromeno-3-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir los grupos carbonilo en alcoholes.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador ácido de Lewis.
Productos principales formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
N-(3-Acetamidofenil)-1-oxo-4-(p-tolil)-1H-isocromeno-3-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de N-(3-Acetamidofenil)-1-oxo-4-(p-tolil)-1H-isocromeno-3-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas . Las vías y los objetivos moleculares exactos dependen de la aplicación específica y el contexto biológico.
Compuestos similares:
- N-(3-Acetamidofenil)-2-(4-oxo-1-(p-tolil)-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetamida
- Derivados de 1,2,3-triazol
Comparación: N-(3-Acetamidofenil)-1-oxo-4-(p-tolil)-1H-isocromeno-3-carboxamida es único debido a su núcleo de isocromeno, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, convirtiéndolo en un compuesto valioso para aplicaciones de investigación específicas.
Comparación Con Compuestos Similares
- N-(3-Acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 1,2,3-Triazole derivatives
Comparison: N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C25H20N2O4 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-4-(4-methylphenyl)-1-oxoisochromene-3-carboxamide |
InChI |
InChI=1S/C25H20N2O4/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)25(30)31-23(22)24(29)27-19-7-5-6-18(14-19)26-16(2)28/h3-14H,1-2H3,(H,26,28)(H,27,29) |
Clave InChI |
LOJSMIYRRHPZQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)



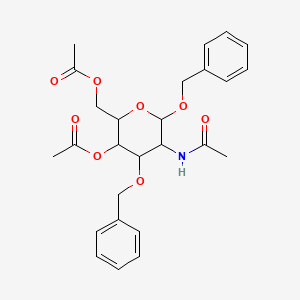
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)
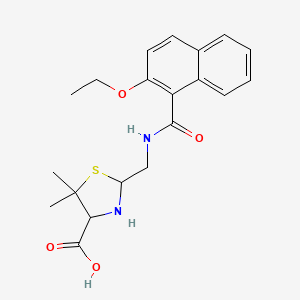

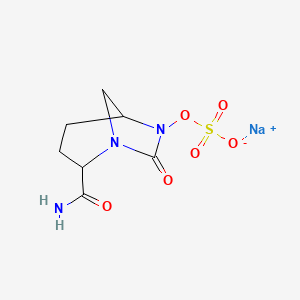
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)

